(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate
Overview
Description
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxybenzoyl group, a nitro group, and a benzo[de]isoquinoline-1,3(2H)-dione core.
Preparation Methods
The synthesis of (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline-1,3(2H)-dione core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, in the presence of an oxidizing agent and an acid catalyst.
Introduction of the nitro group: Nitration of the benzo[de]isoquinoline-1,3(2H)-dione core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the methoxybenzoyl group: This step involves the esterification of the nitro-substituted benzo[de]isoquinoline-1,3(2H)-dione with methoxybenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as dyes and pigments, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate can be compared with other isoquinoline derivatives, such as:
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the methoxybenzoyl and nitro groups, resulting in different chemical and biological properties.
6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione:
2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Properties
IUPAC Name |
(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7/c1-28-16-8-3-2-5-12(16)20(25)29-21-18(23)13-7-4-6-11-15(22(26)27)10-9-14(17(11)13)19(21)24/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRMFQPEDDFDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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